Cas no 64730-63-8 (Phosphine, 1,7-heptanediylbis[diphenyl-)
64730-63-8 structure
Product Name:Phosphine, 1,7-heptanediylbis[diphenyl-
CAS No:64730-63-8
MF:C31H34P2
MW:468.549190044403
CID:417588
PubChem ID:21600302
Update Time:2025-04-19
Phosphine, 1,7-heptanediylbis[diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- 7-diphenylphosphanylheptyl(diphenyl)phosphane
- 1,1'-(1,7-Heptanediyl)bis[1,1-diphenylphosphine]
- tetraphenylheptylenediphosphine
- SCHEMBL6250707
- DTXSID30616254
- (Heptane-1,7-diyl)bis(diphenylphosphane)
- 64730-63-8
- Phosphine, 1,7-heptanediylbis[diphenyl-
-
- Inchi: 1S/C31H34P2/c1(2-16-26-32(28-18-8-4-9-19-28)29-20-10-5-11-21-29)3-17-27-33(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-15,18-25H,1-3,16-17,26-27H2
- InChI Key: MVWPQXNRKPOFAX-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)CCCCCCCP(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 468.21382
- Monoisotopic Mass: 468.21357508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 33
- Rotatable Bond Count: 12
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Solubility: Insuluble (8.4E-7 g/L) (25 ºC),
- PSA: 0
Phosphine, 1,7-heptanediylbis[diphenyl- Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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